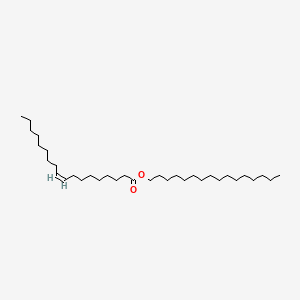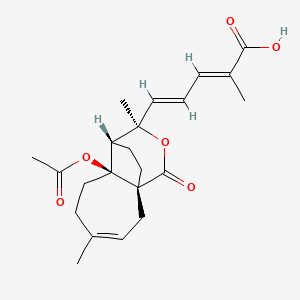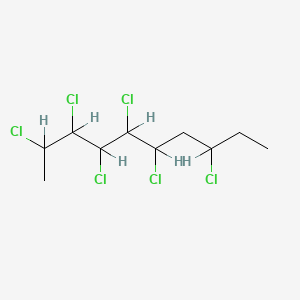
2,3,4,5,6,8-Hexachlorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2,3,4,5,6,8-Hexachlorodecane is synthesized through the chlorination of paraffin waxes. The process involves the reaction of paraffin hydrocarbons with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate . Industrial production methods involve the continuous chlorination of paraffin waxes in large reactors, followed by purification and stabilization steps to ensure the desired product quality .
Chemical Reactions Analysis
2,3,4,5,6,8-Hexachlorodecane undergoes several types of chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form various chlorinated alcohols and acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated paraffins.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3,4,5,6,8-Hexachlorodecane has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer and flame retardant in various chemical formulations.
Biology: Studies have investigated its bioaccumulation in aquatic organisms, such as fish.
Mechanism of Action
The mechanism by which 2,3,4,5,6,8-Hexachlorodecane exerts its effects involves the binding of the compound to alpha-2-urinary globulin in male rats. This binding forms degradation-resistant complexes in the kidney, leading to cell death and sustained regenerative cell proliferation, which can result in renal tumors . The compound also causes peroxisome proliferation and down-regulation of alpha-2-urinary globulin synthesis in the liver .
Comparison with Similar Compounds
2,3,4,5,6,8-Hexachlorodecane is similar to other short-chain chlorinated paraffins, such as Cereclor and Clorafin . its unique properties, such as its specific molecular structure and viscosity, make it particularly effective as a plasticizer and flame retardant. Other similar compounds include:
Cereclor: A chlorinated paraffin with similar applications but different molecular weight and chlorine content.
Clorafin: Another chlorinated paraffin used in similar industrial applications.
This compound stands out due to its specific balance of chlorine content and molecular weight, which provides optimal performance in its intended applications.
Properties
CAS No. |
1852481-27-6 |
|---|---|
Molecular Formula |
C10H16Cl6 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
2,3,4,5,6,8-hexachlorodecane |
InChI |
InChI=1S/C10H16Cl6/c1-3-6(12)4-7(13)9(15)10(16)8(14)5(2)11/h5-10H,3-4H2,1-2H3 |
InChI Key |
GJGHBJCMOWRRSZ-UHFFFAOYSA-N |
SMILES |
CCC(CC(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CCC(CC(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl |
Synonyms |
chlorowax 500C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



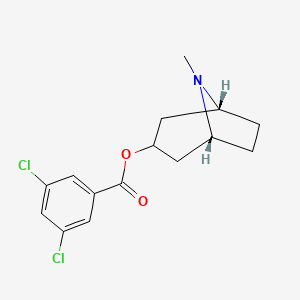
![2-amino-4-[4-[(E)-C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1232627.png)
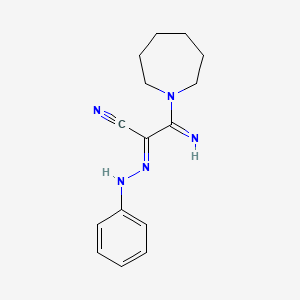
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, propanoate, exo-](/img/structure/B1232632.png)
![1H-Cycloprop[e]azulen-7-ol, decahydro-1,1,7-trimethyl-4-methylene-, [1ar-(1aalpha,4aalpha,7beta,7abeta,7balpha)]-](/img/structure/B1232633.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-[(1R)-1-(5-hydroxy-5-methylhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232637.png)
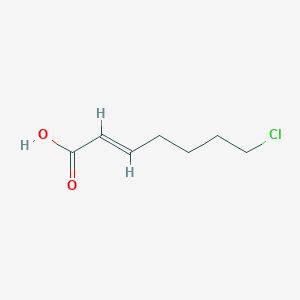
![2-[(Diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B1232640.png)

